Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring by proton quantum tunneling . This method has fewer side reactions and a high yield, which is conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Synthesis and Biological Activities
Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate is a compound involved in the synthesis of various benzofuran derivatives with potential biological activities. Research has shown that derivatives of benzofuran, synthesized through reactions involving similar compounds, have been screened for antibacterial and antifungal activities. For example, the synthesis of benzofuro[3,2-d]pyrimidines through condensation and subsequent reactions revealed compounds with antimicrobial properties (Bodke & Sangapure, 2003).
Another study focused on the structural analysis of a benzofuran derivative synthesized via the aza-Wittig reaction, demonstrating the intricate molecular structures that can be obtained and potentially hinting at diverse biological activities (Deng et al., 2010).
Chemical Synthesis and Characterization
The chemical synthesis of this compound derivatives enables the exploration of novel chemical entities. For instance, the facile and efficient synthesis of novel ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates highlights the versatility of benzofuran derivatives in chemical synthesis, offering efficient access to quinoline derivatives under transition-metal-free conditions (Gao et al., 2017).
Additionally, the first synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a one-pot reaction showcases the potential for producing complex molecules with diverse functional groups, which could be useful in further pharmaceutical research (Gao et al., 2011).
Photochemical and Antimicrobial Properties
Studies on the photochemical properties of benzofuran derivatives, such as the cis/trans isomerization of ethyl 5-phenylazo-benzofuran-2-carboxylate, provide insights into the dynamic behavior of these compounds under light exposure, which could have implications for their use in photoresponsive materials or drugs (Yong-jia, 2010).
The synthesis and characterization of new benzofuran derivatives with anti-HIV activities further exemplify the potential medicinal applications of compounds synthesized from this compound. These compounds were tested for their in vitro anti-HIV-1 and HIV-2 activities, showing the ability to inhibit viral replication (Mubarak et al., 2007).
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on the discovery of new drugs in the fields of drug invention and development .
Properties
IUPAC Name |
ethyl 3-(3-phenylsulfanylpropanoylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)12-13-26-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXCUWRSJCKAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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